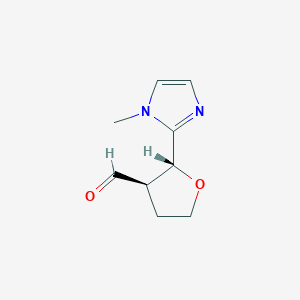

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2R,3R)-2-(1-methylimidazol-2-yl)oxolane-3-carbaldehyde |

InChI |

InChI=1S/C9H12N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,6-8H,2,5H2,1H3/t7-,8+/m0/s1 |

InChI Key |

AYFVSAJMEBCYLN-JGVFFNPUSA-N |

Isomeric SMILES |

CN1C=CN=C1[C@H]2[C@@H](CCO2)C=O |

Canonical SMILES |

CN1C=CN=C1C2C(CCO2)C=O |

Origin of Product |

United States |

Preparation Methods

General Multi-Step Synthesis

The synthesis typically proceeds through the following stages:

Step 1: Construction of the Oxolane Ring

The oxolane ring is formed via cyclization reactions, often employing epoxide intermediates or ring-closing strategies from linear precursors bearing hydroxyl and leaving groups.Step 2: Introduction of the 1-methylimidazol-2-yl Substituent

The 1-methylimidazole moiety is introduced via nucleophilic substitution or coupling reactions at the 2-position of the oxolane ring. This step requires careful control to maintain stereochemistry.Step 3: Functionalization at the 3-Position to Aldehyde

The 3-position is oxidized or otherwise transformed into the aldehyde functionality. This may involve selective oxidation of primary alcohols or other functional groups.

These steps are often carried out under inert atmosphere conditions (e.g., nitrogen) to prevent oxidation or side reactions.

Representative Synthetic Procedure (Literature-Based)

A representative synthetic procedure based on available literature and supplier data is summarized below:

This approach is consistent with synthetic strategies for similar oxolane derivatives and imidazole-functionalized heterocycles.

Key Reagents and Conditions

- Oxidizing Agents: m-Chloroperbenzoic acid (mCPBA) for epoxidation; pyridinium chlorochromate (PCC) or Swern oxidation for aldehyde formation.

- Solvents: Dichloromethane (DCM) is commonly used as the reaction medium for epoxidation and oxidation steps.

- Atmosphere: Nitrogen or argon atmosphere to avoid oxidation or moisture interference.

- Temperature: Typically carried out at room temperature or slightly cooled conditions to control reaction rates and selectivity.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: 1H and 13C NMR confirm the stereochemical identity and purity of intermediates and final product. Characteristic signals for oxolane protons and aldehyde proton are diagnostic.

- GC Analysis: Gas chromatography with chiral columns (e.g., β-Dex120 and β-Dex225) is used to determine stereochemical purity and reaction progress.

- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry confirms molecular weight and formula.

- Purity: Commercial samples typically report ≥95% purity, suitable for research use.

Comparative Table of Preparation Steps and Yields

| Step Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Epoxidation of alkene to oxolane | mCPBA, DCM, rt | 12-61 | Moderate yield, colorless liquid |

| Introduction of 1-methylimidazole | Nucleophilic substitution | Not specified | Requires inert atmosphere |

| Oxidation to aldehyde | PCC or Swern oxidation | High | Selective oxidation critical |

| Purification | Flash chromatography | Purity ~95 | Ensures removal of impurities |

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group to a primary alcohol.

Substitution: Nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding primary alcohol.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring could play a crucial role in binding to metal ions or participating in hydrogen bonding.

Comparison with Similar Compounds

rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride (CAS: 1807939-82-7)

- Structure : Carboxylic acid hydrochloride instead of carbaldehyde; 1H-imidazole (lacking methyl substitution).

- Molecular Formula : C₉H₁₂N₂O₃·HCl (MW: 232.66) .

- Solubility: Slightly soluble in chloroform, methanol, and DMSO .

- Applications : Used as a research chemical, likely in drug discovery due to imidazole’s role in bioactive molecules .

rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid (CAS: 1807920-07-5)

rac-(2R,3R)-3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid (CAS: 2059912-68-2)

- Structure : 4,5-Dimethylimidazole substitution and carboxylic acid.

- Molecular Formula : C₁₁H₁₆N₂O₃ (MW: 224.26) .

- Key Differences: Increased steric bulk from dimethyl groups may reduce reactivity compared to monosubstituted analogs .

Structural and Physicochemical Comparison

*Calculated based on molecular formula C₉H₁₁N₂O₂.

†Predicted; aldehydes typically exhibit higher polarity than carboxylic acids but lower solubility in aqueous media.

Key Differences and Implications

Reactivity : The carbaldehyde group in the target compound offers a nucleophilic site for condensation or reduction reactions, unlike the carboxylic acid derivatives, which are more stable and less reactive .

The dimethyl analog’s increased steric hindrance may reduce binding efficiency in biological systems .

Synthetic Utility : Carboxylic acid derivatives are often used as intermediates in peptide coupling or salt formation, while the carbaldehyde is suited for forming Schiff bases or heterocyclic scaffolds .

Biological Activity

The compound rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is a synthetic molecule characterized by its unique oxolane (tetrahydrofuran) structure substituted with an imidazole moiety. This structural combination suggests potential biological activity, particularly in pharmacological applications. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.2038 g/mol

- CAS Number : 2307770-61-0

The biological activity of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding. Studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting pathways involved in cell signaling and metabolism.

Enzyme Inhibition

Research indicates that compounds containing imidazole rings often exhibit significant inhibitory effects on enzymes such as farnesyltransferase (FT). For instance, related compounds have demonstrated IC₅₀ values in the nanomolar range against FT, indicating strong inhibitory potential . The presence of hydrophobic substituents and specific functional groups enhances binding affinity and selectivity towards these targets.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde and structurally related compounds.

Study 1: Farnesyltransferase Inhibition

A study focusing on imidazole derivatives found that certain structural modifications significantly influenced their inhibitory potency against FT. Compounds similar to rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde exhibited IC₅₀ values as low as 24 nM, demonstrating substantial enzyme inhibition and potential anticancer effects .

Study 2: Neurotransmitter Uptake Inhibition

Research on the uptake inhibition of monoamines at human dopamine and serotonin transporters revealed that related compounds could modulate neurotransmitter levels effectively. Such activity suggests a potential role in treating neuropsychiatric disorders .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde compared to similar compounds:

| Compound Name | Structure | Biological Activity | IC₅₀ (nM) |

|---|---|---|---|

| rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde | Structure | Enzyme inhibitor | TBD |

| 4-Methylthiazole | Structure | Anticancer activity | TBD |

| 5-Methylisoxazole | Structure | Neuroprotective properties | TBD |

Q & A

Q. Key Considerations :

- Purification via recrystallization or column chromatography to achieve >95% purity.

- Reaction monitoring using TLC or HPLC to confirm intermediate formation .

Which spectroscopic and chromatographic methods are critical for characterizing stereochemistry and purity?

Q. Basic

- 1H/13C NMR : Assigns stereochemistry by analyzing coupling constants (e.g., vicinal coupling in oxolane protons) and chemical shifts for the imidazole and aldehyde groups .

- Chiral HPLC : Uses columns like Chiralpak® IA/IB to resolve enantiomers and quantify enantiomeric excess (ee) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, ensuring correct molecular formula .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and imidazole ring vibrations .

Q. Advanced

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s catalyst) in key steps like oxolane ring formation to favor the (2R,3R) configuration .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic intermediate .

- Chiral Auxiliaries : Introduce temporary chiral groups during synthesis to steer stereochemistry, followed by removal .

Validation : Monitor ee at each step using chiral HPLC and correlate with reaction conditions (temperature, solvent polarity) to refine protocols .

What strategies address contradictions in reported biological activities of imidazole-oxolane derivatives?

Q. Advanced

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability assays to confirm target-specific effects vs. off-target toxicity .

- Structural-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying imidazole substituents) to isolate structural contributors to activity .

- Standardized Protocols : Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Example : If a study reports antiproliferative activity in cancer cells but another shows no effect, validate using isogenic cell lines and standardized MTT assay protocols .

What are the stability and storage requirements for this compound?

Q. Basic

- Storage : Protect from light and moisture; store at –20°C under inert gas (argon) in sealed containers .

- Handling : Use anhydrous solvents (e.g., dry DMSO) for dissolution to prevent aldehyde oxidation .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess shelf life .

How can computational methods predict binding interactions with biological targets?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to model interactions between the aldehyde group and catalytic lysine residues in target enzymes (e.g., kinases) .

- Molecular Dynamics (MD) Simulations : Simulate binding over 100 ns to assess stability of the imidazole-oxolane complex in enzyme active sites .

- QSAR Modeling : Develop quantitative models linking electronic parameters (Hammett constants) of substituents to inhibitory activity .

Q. Basic

| Compound | Structure | Key Differences | Potential Applications |

|---|---|---|---|

| rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde | Ethyl substituent on imidazole | Enhanced lipophilicity | Antibacterial agents |

| (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid | Pyrazole ring; carboxylic acid | Different hydrogen-bonding capacity | Enzyme inhibitors |

Methodological Insight : Compare logP values and polar surface areas to rationalize differences in membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.